molecular formula C13H13N3O2 B030833 2-Propanol, 1-azido-3-(1-naphthalenyloxy)- CAS No. 87102-64-5

2-Propanol, 1-azido-3-(1-naphthalenyloxy)-

Cat. No. B030833
CAS RN: 87102-64-5
M. Wt: 243.26 g/mol
InChI Key: GSSYVTMHROMKAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from basic naphthalene derivatives. For instance, one study describes the synthesis of (S)-(+)-2-(2-Naphthyl)-2-(N-methyl)aminoethanol, which, like our compound of interest, originates from naphthalene derivatives. This synthesis involves asymmetric dihydroxylation, cyclization, azide opening of epoxides, and catalytic hydrogenation, yielding the final product with high enantiomeric excess (Zhang Sheng-yong, 2007).

Molecular Structure Analysis

The molecular structure of azido-naphthalene derivatives can be complex, with intramolecular interactions influencing their physical and chemical properties. For example, azido-bridged copper(II) complexes derived from naphthalene-based ligands show varying structures based on solvent conditions, indicating the influence of molecular structure on the formation of supramolecular assemblies (Z. You, Xiaoli Ma, Shu-yun Niu, 2008).

Chemical Reactions and Properties

Azido-naphthalene compounds participate in diverse chemical reactions, such as 1,3-dipolar cycloadditions, commonly known as "click chemistry." This reactivity can be harnessed for synthesizing complex molecules with potential applications in medicinal chemistry and material science (Gautam Kumar Dhuda et al., 2021).

Physical Properties Analysis

The physical properties of azido-naphthalene derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in synthesis and material development. For example, solvent-controlled synthesis can lead to different crystal structures and, consequently, different physical properties, as seen in azido-bridged copper(II) complexes (Z. You, Xiaoli Ma, Shu-yun Niu, 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity with olefins and participation in cycloaddition reactions, are key to understanding the utility of azido-naphthalene compounds in synthetic chemistry. Their ability to undergo various transformations allows for the creation of a wide array of functional materials and bioactive molecules (Masayuki Sato et al., 1987).

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of various chemically active molecules. For instance, a study focused on the synthesis and characterization of (S)-(+)-2-(2-naphthyl)-2-(N-methyl)aminoethanol from 2-vinylnaphthalene, employing a series of reactions including azide opening of epoxides and catalytic hydrogenation of azido alcohols (Zhang Sheng-yong, 2007).

Anticancer Applications

  • A notable study developed new 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles via click chemistry, targeting anticancer drug discovery. The compounds synthesized demonstrated potent cytotoxic activities against various cancer cell lines, marking a significant step in medicinal chemistry for cancer treatment (Gautam Kumar Dhuda et al., 2021).

Biological Activity and Pharmacology

  • Research into the biological activity of compounds derived from 2-Propanol, 1-azido-3-(1-naphthalenyloxy)-, has led to the development of potential antihypertensive agents. Specifically, novel aryloxy propanoyl thiadiazoles have been synthesized as potential antihypertensive agents, showcasing the broad application of this chemical structure in designing new therapeutic agents (Amarish B. Samel, N. Pai, 2010).

Material Science and Coordination Chemistry

  • In the realm of materials science, coordination clusters based on Dy4 have been synthesized, demonstrating exceptional stability in water, organic solvents, and even in acidic and alkaline solutions. This research highlights the potential for creating chemically stable materials for a range of applications, including single-molecule magnets (Shui Yu et al., 2021).

Stereochemistry and Molecular Recognition

  • The compound's derivatives have been studied for their enantioselective interactions, particularly in the formation of homochiral metal-organic frameworks. Such studies underscore the importance of chirality in chemical reactions and materials design, with applications ranging from catalysis to drug development (D. Reger et al., 2013).

properties

IUPAC Name

1-azido-3-naphthalen-1-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c14-16-15-8-11(17)9-18-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,17H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSYVTMHROMKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444081
Record name 2-Propanol, 1-azido-3-(1-naphthalenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propanol, 1-azido-3-(1-naphthalenyloxy)-

CAS RN

87102-64-5
Record name 2-Propanol, 1-azido-3-(1-naphthalenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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